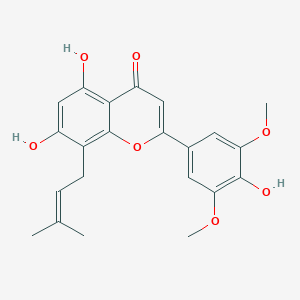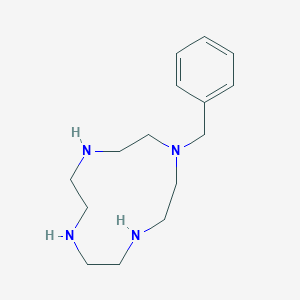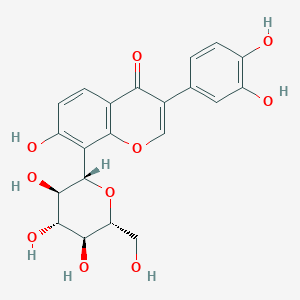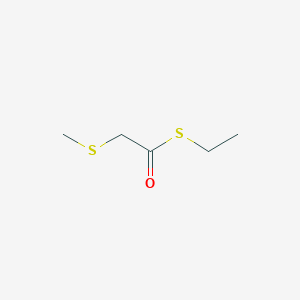
Ethanethioic acid, (methylthio)-, S-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, (methylthio)-, S-ethyl ester, also known as methiocarb, is an organophosphate insecticide that has been widely used in agriculture and pest control. Methiocarb is known for its broad-spectrum insecticidal activity against a variety of pests, including aphids, mites, and whiteflies. However, due to its toxicity and potential environmental hazards, the use of methiocarb has been restricted or banned in many countries.
Wirkmechanismus
Methiocarb acts by inhibiting acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system of insects. AChE is responsible for breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting AChE, Ethanethioic acid, (methylthio)-, S-ethyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death of the insect.
Biochemische Und Physiologische Effekte
Methiocarb has been shown to have both acute and chronic toxicity to humans and animals. Acute toxicity can result in symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Chronic exposure to Ethanethioic acid, (methylthio)-, S-ethyl ester has been linked to neurological and developmental effects, as well as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methiocarb has been used in laboratory experiments to study its insecticidal activity and mode of action. It is relatively easy to use and has a broad spectrum of activity against many pests. However, its toxicity and potential environmental hazards make it challenging to use in experiments that require strict safety protocols.
Zukünftige Richtungen
Future research on Ethanethioic acid, (methylthio)-, S-ethyl ester should focus on developing safer and more effective alternatives to this insecticide. This could include the development of new insecticides with different modes of action, as well as the use of biological control agents, such as predators and parasitoids. Additionally, research should be conducted to better understand the environmental impacts of Ethanethioic acid, (methylthio)-, S-ethyl ester and to develop strategies for mitigating its effects. Finally, efforts should be made to educate farmers and other stakeholders on the risks associated with Ethanethioic acid, (methylthio)-, S-ethyl ester and the importance of adopting safer and more sustainable pest management practices.
Synthesemethoden
Methiocarb can be synthesized by reacting ethyl mercaptan with methyl isocyanate in the presence of a catalyst. The reaction produces ethanethioic acid, (methylthio)-, S-ethyl ester, which is then purified and formulated into various insecticidal products.
Wissenschaftliche Forschungsanwendungen
Methiocarb has been extensively studied for its insecticidal activity against a wide range of pests. It has been used in both field and laboratory studies to evaluate its efficacy and safety. Methiocarb has also been studied for its potential use in pest management programs, such as integrated pest management (IPM) and resistance management.
Eigenschaften
CAS-Nummer |
119152-81-7 |
|---|---|
Produktname |
Ethanethioic acid, (methylthio)-, S-ethyl ester |
Molekularformel |
C5H10OS2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
S-ethyl 2-methylsulfanylethanethioate |
InChI |
InChI=1S/C5H10OS2/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
SQROSXWNNSGURE-UHFFFAOYSA-N |
SMILES |
CCSC(=O)CSC |
Kanonische SMILES |
CCSC(=O)CSC |
Andere CAS-Nummern |
119152-81-7 |
Synonyme |
1-ethylsulfanyl-2-methylsulfanyl-ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




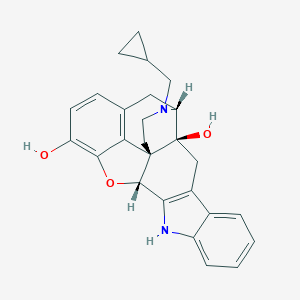

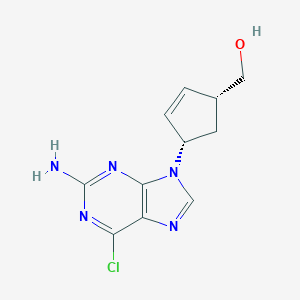
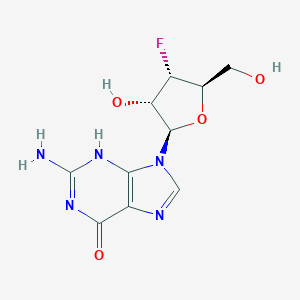
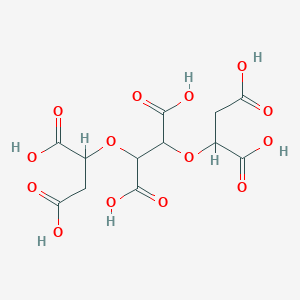
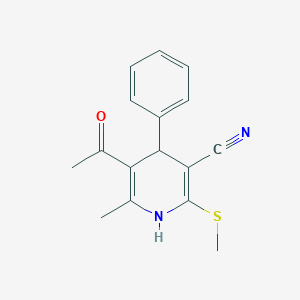
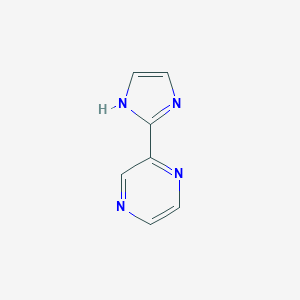
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
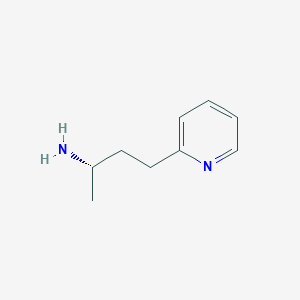
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
